1,1,1-Trifluoro-3-nitropropan-2-ol
Overview
Description
1,1,1-Trifluoro-3-nitropropan-2-ol is an organic compound with the molecular formula C3H4F3NO3 and a molecular weight of 159.06 g/mol. It is characterized by the presence of a trifluoromethyl group and a nitro group attached to a propan-2-ol backbone. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Oxidation: The oxidation of 1,1,1-trifluoro-3-nitropropan-2-ol can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-nitropropan-2-ol has several applications in scientific research, including:
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-3-nitropropan-2-ol exerts its effects depends on the specific application. In chemical reactions, it may act as an electrophile or nucleophile, depending on the reaction conditions. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-propanol
3-Nitropropan-2-ol
1,1,1-Trifluoro-3-nitrobutan-2-ol
1,1,1-Trifluoro-2-nitropropan-2-ol
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Properties
IUPAC Name |
1,1,1-trifluoro-3-nitropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGNJIYNSOKKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381818 | |
Record name | 1,1,1-trifluoro-3-nitropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453-35-0 | |
Record name | 1,1,1-Trifluoro-3-nitro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-trifluoro-3-nitropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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